1lambda6,2,5,8-thiatriazecane-1,1,7-trione

Drug Design Permeability Prediction Physicochemical Profiling

1lambda6,2,5,8-Thiatriazecane-1,1,7-trione (IUPAC: 1,1-dioxo-1,2,5,8-thiatriazecan-7-one) is a medium-ring heterocyclic sulfonamide featuring a 10-membered 1,2,5,8-thiatriazecane core with a cyclic sulfonamide (sultam) and a lactam carbonyl. It bears three hydrogen bond donors, five acceptors, a topological polar surface area of 95.7 Ų, and a calculated logP of -2, consistent with a compact, polar scaffold of molecular formula C₆H₁₃N₃O₃S (MW 207.25 g/mol).

Molecular Formula C6H13N3O3S
Molecular Weight 207.25 g/mol
CAS No. 2866334-97-4
Cat. No. B6609082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1lambda6,2,5,8-thiatriazecane-1,1,7-trione
CAS2866334-97-4
Molecular FormulaC6H13N3O3S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1CNS(=O)(=O)CCNC(=O)CN1
InChIInChI=1S/C6H13N3O3S/c10-6-5-7-1-2-9-13(11,12)4-3-8-6/h7,9H,1-5H2,(H,8,10)
InChIKeyCFZBRAWPAIHQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1lambda6,2,5,8-Thiatriazecane-1,1,7-trione (CAS 2866334-97-4): Structural and Physicochemical Baseline


1lambda6,2,5,8-Thiatriazecane-1,1,7-trione (IUPAC: 1,1-dioxo-1,2,5,8-thiatriazecan-7-one) is a medium-ring heterocyclic sulfonamide featuring a 10-membered 1,2,5,8-thiatriazecane core with a cyclic sulfonamide (sultam) and a lactam carbonyl. It bears three hydrogen bond donors, five acceptors, a topological polar surface area of 95.7 Ų, and a calculated logP of -2, consistent with a compact, polar scaffold of molecular formula C₆H₁₃N₃O₃S (MW 207.25 g/mol) [1]. The compound is primarily offered as a research chemical building block and has no established biological or industrial application profile.

Why In-Class Sulfonamide Isomers Cannot Replace 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione


Although several constitutional isomers share the molecular formula C₆H₁₃N₃O₃S (e.g., 4-acetylpiperazine-1-sulfonamide, 1-sulfamoylpiperidine-4-carboxamide), this thiatriazecane incorporates a conformationally restricted 10-membered ring with an embedded cyclic sulfonamide (sultam) and an endocyclic lactam. In contrast, the isomeric analogs are simple piperazine or piperidine sulfonamides lacking ring constraint. The rigid scaffold and the distinct spatial presentation of hydrogen bond donors/acceptors can profoundly affect target binding, solubility, permeability, and metabolic stability, making straightforward substitution unreliable without direct comparative data [1]. However, no quantitative biological or pharmacological comparisons have been published to date.

Quantitative Differentiation of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione from Closest Analogs


Topological Polar Surface Area (tPSA) and Rotatable Bond Constraint vs. 1-Sulfamoylpiperidine-4-carboxamide

1lambda6,2,5,8-Thiatriazecane-1,1,7-trione has a computed tPSA of 95.7 Ų and zero rotatable bonds, implying a rigid, low-conformational-entropy scaffold. In comparison, 1-sulfamoylpiperidine-4-carboxamide (CID 39869888) shows a tPSA of 115 Ų and two rotatable bonds, indicating greater flexibility and potentially higher desolvation penalty for membrane passage. The lower tPSA and full conformational restriction of the thiatriazecane may favor passive permeability relative to the sulfamoylpiperidine analog, although experimental permeability data are absent [1] [2].

Drug Design Permeability Prediction Physicochemical Profiling

Hydrogen Bond Donor Count and Solubility Implications vs. Isomeric Sulfonamides

The target compound possesses three hydrogen bond donors (HBD), whereas the isomeric 1-sulfamoylpiperidine-4-carboxamide has only two HBD. While both violate no more than one Rule-of-Five parameter, the additional HBD of the thiatriazecane arises from the endocyclic N–H of the lactam, which may engage in distinct intramolecular or target-mediated interactions. Quantitative solubility or permeability differences have not been experimentally measured [1] [2].

Solubility Lipinski Rule-of-Five Medicinal Chemistry

CNS MPO Desirability Score Comparison

When evaluated by the CNS MPO (Multiparameter Optimization) algorithm, 1lambda6,2,5,8-thiatriazecane-1,1,7-trione achieves a desirability score of 4.0 out of 6, driven by its low molecular weight (207 Da), low logP (-2.0), and low tPSA. In contrast, 1-sulfamoylpiperidine-4-carboxamide yields a score of 3.8, primarily penalized by its higher tPSA. Both compounds lack experimental CNS penetration data, but the computed score differential suggests a marginal advantage for the thiatriazecane scaffold in CNS-oriented library design [1] [2].

CNS Drug Design Physicochemical Descriptors MPO Scoring

High-Potential Application Scenarios for 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione


Conformationally Constrained Fragment Library Design for CNS Targets

With zero rotatable bonds, a tPSA of 95.7 Ų, MW 207 Da, and a CNS MPO score of 4.0, this thiatriazecane is a suitable fragment-sized, rigid scaffold for CNS-focused fragment-based screening libraries, particularly where low conformational entropy and controlled polar surface area are desired [1].

Sultam-Containing Probe Development for Sulfonamide-Binding Enzymes

The embedded cyclic sulfonamide (sultam) presents a conformationally locked sulfonamide pharmacophore distinct from open-chain or piperazine sulfonamides. This can be exploited to probe enzyme binding pockets (e.g., carbonic anhydrases, sulfonamide-recognizing proteases) where spatial constraint may confer selectivity, though experimental validation is lacking [1].

Physicochemical Tool Compound for Permeability and Solubility Assays

The combination of very high aqueous solubility potential (logP -2, 3 HBD, tPSA < 100 Ų) and complete conformational rigidity makes this compound a useful tool molecule for benchmarking in vitro permeability and solubility assays, serving as a negative control for high-permeability calibration [1].

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